molecular formula C24H18BrNO5 B4900159 2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No. B4900159
M. Wt: 480.3 g/mol
InChI Key: RRNHAJSGYQGVJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multistep chemical reactions to build the desired molecular structure. For compounds related to "2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate," the synthesis might include reactions such as aminolysis followed by transformations involving sulfonyl chlorides and epoxidation with perphthalic acid. These processes yield various intermediates and final products with distinct structures and properties (Kas’yan et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like IR, 1H, and 13C NMR spectroscopy, along with X-ray crystallography. These methods provide detailed information about the atomic arrangement, molecular conformation, and crystal system, helping to elucidate the structure's complexity and stability (Collins et al., 1994).

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO5/c25-16-9-7-13(8-10-16)19(27)12-31-24(30)17-3-1-2-4-18(17)26-22(28)20-14-5-6-15(11-14)21(20)23(26)29/h1-10,14-15,20-21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNHAJSGYQGVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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